molecular formula C14H18N2O4 B3330550 2-(tert-Butyl) 6-methyl 1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2,6-dicarboxylate CAS No. 720720-29-6

2-(tert-Butyl) 6-methyl 1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2,6-dicarboxylate

Cat. No.: B3330550
CAS No.: 720720-29-6
M. Wt: 278.3 g/mol
InChI Key: LBARTVVGGGOKAT-UHFFFAOYSA-N
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Description

2-(tert-Butyl) 6-methyl 1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2,6-dicarboxylate is a complex organic compound featuring a pyrrolo[3,4-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl) 6-methyl 1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of tert-butyl esters and methyl-substituted pyridine derivatives, followed by cyclization using acid catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain precise control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl) 6-methyl 1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2,6-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrrolo[3,4-c]pyridine core .

Scientific Research Applications

2-(tert-Butyl) 6-methyl 1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2,6-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl) 6-methyl 1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2,6-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenol
  • Indole derivatives
  • Imidazole derivatives

Uniqueness

2-(tert-Butyl) 6-methyl 1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2,6-dicarboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

2-O-tert-butyl 6-O-methyl 1,3-dihydropyrrolo[3,4-c]pyridine-2,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(18)16-7-9-5-11(12(17)19-4)15-6-10(9)8-16/h5-6H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBARTVVGGGOKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC(=NC=C2C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(tert-Butyl) 6-methyl 1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2,6-dicarboxylate
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2-(tert-Butyl) 6-methyl 1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2,6-dicarboxylate

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